An In-depth Technical Guide to cis,trans-Doxepin-D3: Structure, Properties, and Application in Bioanalytical Methods
An In-depth Technical Guide to cis,trans-Doxepin-D3: Structure, Properties, and Application in Bioanalytical Methods
This technical guide provides a comprehensive overview of cis,trans-Doxepin-D3, a deuterated analog of the tricyclic antidepressant Doxepin. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical structure, physicochemical properties, and critical applications of this isotopically labeled compound, with a focus on its role as an internal standard in quantitative bioanalysis.
Introduction: The Role of Deuterated Internal Standards in Quantitative Analysis
In the landscape of quantitative mass spectrometry, particularly within bioanalysis and drug development, achieving the highest degree of accuracy and precision is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the benchmark for its sensitivity and selectivity, but its reliability is contingent on the effective management of analytical variability. Deuterated internal standards are the undisputed gold standard for robust and reliable quantification, providing a level of analytical certainty that is indispensable in modern research and development.
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H). This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the standard, while their near-identical physicochemical properties ensure they behave similarly throughout the entire analytical process. The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte. Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.
Chemical Structure and Properties of cis,trans-Doxepin-D3
cis,trans-Doxepin-D3 is the deuterated form of Doxepin, a tricyclic antidepressant. The "D3" designation indicates that three hydrogen atoms have been replaced by deuterium atoms. In this specific isotopologue, the deuteration occurs on the N-methyl group. The term "cis,trans" refers to the isomeric mixture of the molecule.
Stereochemistry: The (E) and (Z) Isomers
Doxepin exists as a mixture of two geometric isomers due to the exocyclic double bond: the (E)-isomer (trans) and the (Z)-isomer (cis). Commercially available Doxepin is typically a mixture of these isomers, with the (E)-isomer being the major component (approximately 85:15 E/Z ratio)[1]. The (E)-isomer is a more potent inhibitor of serotonin reuptake, while the (Z)-isomer exhibits greater sedative activity[2]. cis,trans-Doxepin-D3, as its name suggests, is also supplied as a mixture of these two isomers.
Chemical Structure of (E)- and (Z)-Doxepin-D3
Caption: 2D structures of the (E) and (Z) isomers of Doxepin. In Doxepin-D3, one of the methyl groups on the nitrogen atom is replaced with a trideuteriomethyl group (-CD3).
Physicochemical Properties
The physicochemical properties of cis,trans-Doxepin-D3 are nearly identical to those of unlabeled Doxepin, which is critical for its function as an internal standard.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈D₃NO · HCl | [3] |
| Molecular Weight | 318.86 g/mol | [3] |
| CAS Number | 347840-07-7 | [4] |
| Appearance | White crystalline solid | [1] |
| pKa | 8.96 (for Doxepin) | [5] |
| logP (Octanol/Water) | 4.3 (for Doxepin) | [6] |
| Water Solubility | 31.57 mg/L at 25°C (for Doxepin) | [6] |
| Melting Point | 184-189 °C (for Doxepin HCl) | [1] |
| Storage Temperature | -20°C | [7] |
Synthesis of cis,trans-Doxepin-D3
The synthesis of Doxepin has been reported through various methods, often involving a Grignard reaction[2][8]. The synthesis of the deuterated analog, cis,trans-Doxepin-D3, involves the introduction of the trideuteriomethyl group. A plausible synthetic route would involve the N-demethylation of Doxepin to its secondary amine metabolite, Nordoxepin (desmethyldoxepin), followed by N-methylation using a deuterated methylating agent, such as trideuteriomethyl iodide (CD₃I) or deuterated formaldehyde in the presence of a reducing agent (Eschweiler-Clarke reaction with deuterated reagents).
Caption: Plausible synthetic pathway for cis,trans-Doxepin-D3 from Doxepin.
Recent studies have highlighted that deuteration of the N-methyl groups in tricyclic antidepressants like Doxepin can improve their pharmacokinetic profiles by slowing down N-dealkylation metabolism[9]. This kinetic isotope effect underscores the importance of the deuteration site for both internal standards and potentially for developing improved therapeutics[10].
Application in Bioanalytical Methods: A Detailed Protocol
cis,trans-Doxepin-D3 is primarily used as an internal standard for the quantitative analysis of Doxepin and its active metabolite, Nordoxepin, in biological matrices such as plasma and whole blood. The following is a representative LC-MS/MS protocol for the simultaneous determination of Doxepin and Nordoxepin in human plasma.
Materials and Reagents
-
Analytes: Doxepin hydrochloride, Nordoxepin
-
Internal Standard: cis,trans-Doxepin-D3 hydrochloride
-
Reagents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid, Ammonium formate, Methyl tert-butyl ether, Deionized water, Human plasma (blank)
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Spiking: To 500 µL of human plasma in a polypropylene tube, add the appropriate volume of Doxepin and Nordoxepin working solutions to prepare calibration standards and quality control samples.
-
Internal Standard Addition: Add a fixed amount of cis,trans-Doxepin-D3 working solution to all samples (standards, QCs, and unknowns).
-
Alkalinization: Add 200 µL of 100 mM ammonium acetate solution (pH adjusted to 8 with ammonia) and vortex to mix. This ensures the analytes are in their basic, uncharged form for efficient extraction into an organic solvent.
-
Extraction: Add 3 mL of methyl tert-butyl ether, cap the tubes, and vortex for 10 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for the extraction of Doxepin and Nordoxepin from plasma using LLE.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: A C8 or C18 column (e.g., Hypurity C8, 100 mm x 4.6 mm, 5 µm) is suitable[11][12].
-
Mobile Phase A: 2.0 mM Ammonium formate in water
-
Mobile Phase B: Acetonitrile/Methanol (95:5, v/v)
-
Gradient: A suitable gradient is run to separate the analytes from matrix components.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5-10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Doxepin | 280.1 | 107.0 |
| Nordoxepin | 266.0 | 107.0 |
| Doxepin-D3 (IS) | 283.1 | 110.0 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration. The product ion for Doxepin-D3 reflects the deuterated N,N-dimethylpropylamine fragment.
Safety and Handling
cis,trans-Doxepin-D3 is a toxic substance and should be handled with appropriate safety precautions in a laboratory setting.
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled[13]. It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure[13].
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. Use in a well-ventilated area or under a fume hood[7][14].
-
First Aid: In case of exposure, seek immediate medical attention. For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air[13].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture[7]. The recommended storage temperature is typically -20°C.
Conclusion
cis,trans-Doxepin-D3 is an indispensable tool for the accurate and precise quantification of Doxepin and its primary metabolite in complex biological matrices. Its chemical and physical properties, being nearly identical to the unlabeled analyte, ensure that it effectively compensates for variability during sample preparation and analysis. This in-depth technical guide provides the foundational knowledge and a practical framework for the successful implementation of cis,trans-Doxepin-D3 as an internal standard in regulated and research bioanalytical laboratories.
References
-
Blaschke, T. F., et al. (2021). Crystal structure of (E)-doxepin hydrochloride, C19H22NOCl. Powder Diffraction, 36(1), 43-49. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3158, Doxepin. Retrieved from [Link]
-
T. F. Blaschke, J. A. Kaduk, J. Faber, S. G. W. H. van de Vijver, and T. N. Blanton. (2021). Crystal structure of (E)-doxepin hydrochloride, C19H22NOCl. Powder Diffraction, 36(1), 43-49. [Link]
-
Giron, D. (1982). Solubility and ionization characteristics of doxepin and desmethyldoxepin. Journal of Pharmaceutical Sciences, 71(8), 959-961. [Link]
-
New Drug Approvals. (2018, June 5). Doxepin. [Link]
-
Shah, S. A., et al. (2017). Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 140, 313-321. [Link]
-
Shah, S. A., et al. (2017). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 140, 313-321. [Link]
-
CUNY Academic Works. (2016). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). CompTox Chemicals Dashboard: Doxepin hydrochloride. [Link]
-
Cheméo. (n.d.). Chemical Properties of Doxepin (CAS 1668-19-5). [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook: Doxepin. [Link]
-
Shah, S. A., et al. (2017). Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. ResearchGate. [Link]
-
Novopharm Limited. (2013, July 22). Doxepin hydrochloride Capsule USP. [Link]
-
Phenomenex. (n.d.). LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using the Kinetex® 2.6 µm Biphenyl and Luna® Omega 1.6 µm C18 Columns. [Link]
-
Viona Pharmaceuticals. (n.d.). Safety Data Sheet: Doxepin Tablets. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102601102, Doxepin-D3 hcl (N-methyl-D3). Retrieved from [Link]
-
Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(4). [Link]
-
Moharir, S., et al. (2024). Improved Pharmacokinetic and Pharmacodynamic Profile of Deuterium-Reinforced Tricyclic Antidepressants Doxepin, Dosulepin, and Clomipramine in Animal Models. Neurotherapeutics, 21(1), 101-114. [Link]
-
Jalander, L., & Oksanen, L. (1989). Synthesis of Dothiepin and Doxepin by Grignard Reactions in Toluene. Synthetic Communications, 19(19), 3349-3356. [Link]
-
Srivastava, N., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology, 12(1), 1177. [Link]
-
Quasar Instruments. (n.d.). Doxepin-D3 HCl (cis/trans), 100 µg/mL (as free base) (Ambient). [Link]
-
El-Kosasy, A. M., et al. (2012). Construction and Optimization of Selective Membrane Electrodes for Determination of Doxepin Hydrochloride in Pharmaceutical Preparations and Biological Fluids. ResearchGate. [Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Doxepin-D3 HCl (cis/trans), 100 µg/mL (as free base) (Ambient) - Quasar [quasarinstruments.com]
- 4. Doxepin-D3 hcl (N-methyl-D3) | C19H22ClNO | CID 102601102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solubility and ionization characteristics of doxepin and desmethyldoxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. jscimedcentral.com [jscimedcentral.com]
- 9. Improved Pharmacokinetic and Pharmacodynamic Profile of Deuterium-Reinforced Tricyclic Antidepressants Doxepin, Dosulepin, and Clomipramine in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. fishersci.com [fishersci.com]
